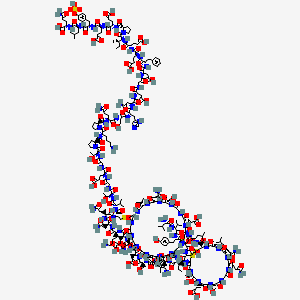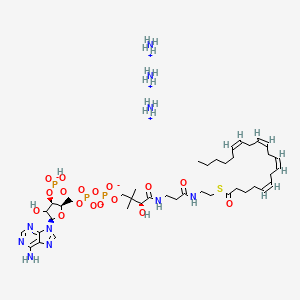
Exhirud
Overview
Description
Hirudin is a naturally occurring peptide found in the salivary glands of blood-sucking leeches, particularly Hirudo medicinalis . It is renowned for its potent anticoagulant properties, which prevent blood from clotting, thereby facilitating the leech’s blood-feeding process . Hirudin is the most powerful natural inhibitor of thrombin, a key enzyme in the blood coagulation cascade .
Preparation Methods
Synthetic Routes and Reaction Conditions: Hirudin can be synthesized using recombinant DNA technology. The gene encoding hirudin is inserted into a host organism, such as Escherichia coli, which then produces the peptide . The process involves several steps:
Gene Cloning: The hirudin gene is cloned into a suitable vector.
Transformation: The vector is introduced into Escherichia coli cells.
Expression: The bacteria are cultured under conditions that induce the expression of the hirudin gene.
Industrial Production Methods: Industrial production of hirudin involves large-scale fermentation of genetically modified Escherichia coli. The process is optimized to maximize yield and purity, with the final product meeting regulatory standards for biopharmaceuticals .
Chemical Reactions Analysis
Types of Reactions: Hirudin primarily undergoes interactions with thrombin, inhibiting its activity. It does not typically participate in oxidation, reduction, or substitution reactions due to its peptide nature .
Common Reagents and Conditions: The primary interaction of hirudin is with thrombin, where it forms a stable complex, effectively inhibiting thrombin’s ability to convert fibrinogen to fibrin .
Major Products Formed: The major product of hirudin’s interaction with thrombin is an inactive thrombin-hirudin complex, which prevents blood clot formation .
Scientific Research Applications
Hirudin has a wide range of applications in scientific research and medicine:
Anticoagulant Therapy: Hirudin is used as an anticoagulant in patients with heparin-induced thrombocytopenia and other clotting disorders.
Wound Healing: Hirudin promotes wound healing by preventing clot formation and improving blood flow.
Chronic Kidney Disease: Hirudin has shown protective effects in chronic kidney disease by inhibiting inflammation and preventing apoptosis of renal cells.
Drug Delivery Systems: Hirudin-loaded particles are being developed for sustained anticoagulation in cardiovascular diseases.
Cancer Research: Hirudin and its derivatives are being investigated for their potential anti-tumor effects.
Mechanism of Action
Hirudin exerts its anticoagulant effect by specifically binding to thrombin, thereby inhibiting its activity . The binding involves both the amino-terminal and carboxyl-terminal domains of hirudin, which interact with different sites on the thrombin molecule . This interaction prevents thrombin from converting fibrinogen to fibrin, a crucial step in blood clot formation .
Comparison with Similar Compounds
Hirudin is unique among thrombin inhibitors due to its high specificity and potency . Similar compounds include:
Antithrombin: A natural inhibitor of thrombin that requires heparin for full activity.
Bivalirudin: A synthetic peptide that also inhibits thrombin but has a shorter half-life compared to hirudin.
Lepirudin: A recombinant form of hirudin used in anticoagulant therapy.
Hirudin’s uniqueness lies in its ability to bind and inhibit thrombin without the need for cofactors, making it a highly effective anticoagulant .
Properties
IUPAC Name |
(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-1-[(2S,3R)-2-[[2-[[(2S)-2-[[2-[[(2S,3R)-2-[[(2S)-2-[[(1R,6R,9S,12S,15S,18S,24S,27S,33S,36S,39R,44R,47S,53S,56S,59S,67S,73S,76S)-15,76-bis(4-aminobutyl)-44-[[(2S)-2-[[(4R,7S,10S,13S,19S,22S,25S,28R)-28-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]-3-carboxypropanoyl]amino]-10-(2-amino-2-oxoethyl)-13-(3-amino-3-oxopropyl)-22-(2-carboxyethyl)-25-[(1R)-1-hydroxyethyl]-19-(hydroxymethyl)-7-(2-methylpropyl)-6,9,12,15,18,21,24,27-octaoxo-1,2-dithia-5,8,11,14,17,20,23,26-octazacyclononacosane-4-carbonyl]amino]-4-methylpentanoyl]amino]-12,56,73-tris(2-amino-2-oxoethyl)-9,67-bis(3-amino-3-oxopropyl)-36-[(2S)-butan-2-yl]-18,47-bis(2-carboxyethyl)-24-(carboxymethyl)-27,53-bis(hydroxymethyl)-33-(2-methylpropyl)-8,11,14,17,20,23,26,29,32,35,38,45,48,51,54,57,60,62,65,68,71,74,77-tricosaoxo-59-propan-2-yl-3,4,41,42-tetrathia-7,10,13,16,19,22,25,28,31,34,37,46,49,52,55,58,61,63,66,69,72,75,78-tricosazabicyclo[37.22.17]octaheptacontane-6-carbonyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-4-carboxybutanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-oxobutanoyl]amino]-3-carboxypropanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-(4-sulfooxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C287H440N80O113S7/c1-25-133(19)226-281(469)345-161(87-125(3)4)235(423)306-111-208(394)320-180(116-370)266(454)344-175(101-219(414)415)237(425)307-105-202(388)316-151(62-75-212(400)401)242(430)321-145(41-30-33-81-288)240(428)339-170(96-197(297)383)258(446)326-152(57-70-193(293)379)249(437)351-185(121-484-481-118-182-239(427)310-107-201(387)313-147(55-68-191(291)377)232(420)303-108-205(391)317-169(95-196(296)382)257(445)322-146(42-31-34-82-289)241(429)350-186(271(459)360-226)122-485-482-119-183(268(456)323-149(61-74-211(398)399)234(422)304-110-207(393)319-179(115-369)265(453)342-173(99-200(300)386)264(452)357-223(130(13)14)279(467)355-182)352-253(441)164(90-128(9)10)335-269(457)184-120-483-486-123-187(354-262(450)177(103-221(418)419)347-283(471)230(137(23)374)362-263(451)167(92-140-47-51-143(376)52-48-140)346-278(466)224(131(15)16)359-276(464)222(301)129(11)12)272(460)363-229(136(22)373)282(470)330-157(66-79-216(408)409)248(436)348-178(114-368)238(426)309-106-203(389)315-150(56-69-192(292)378)243(431)340-171(97-198(298)384)259(447)334-163(89-127(7)8)252(440)353-184)270(458)358-225(132(17)18)280(468)364-228(135(21)372)277(465)311-112-204(390)314-148(60-73-210(396)397)233(421)305-113-209(395)356-231(138(24)375)286(474)367-86-38-46-190(367)275(463)331-159(43-32-35-83-290)284(472)365-84-36-44-188(365)273(461)328-153(58-71-194(294)380)247(435)349-181(117-371)267(455)338-168(94-142-104-302-124-312-142)256(444)341-172(98-199(299)385)260(448)343-174(100-218(412)413)236(424)308-109-206(392)318-176(102-220(416)417)261(449)337-165(91-139-39-28-27-29-40-139)254(442)327-154(63-76-213(402)403)244(432)325-158(67-80-217(410)411)250(438)361-227(134(20)26-2)285(473)366-85-37-45-189(366)274(462)329-156(65-78-215(406)407)245(433)324-155(64-77-214(404)405)246(434)336-166(93-141-49-53-144(54-50-141)480-487(477,478)479)255(443)333-162(88-126(5)6)251(439)332-160(287(475)476)59-72-195(295)381/h27-29,39-40,47-54,104,124-138,145-190,222-231,368-376H,25-26,30-38,41-46,55-103,105-123,288-290,301H2,1-24H3,(H2,291,377)(H2,292,378)(H2,293,379)(H2,294,380)(H2,295,381)(H2,296,382)(H2,297,383)(H2,298,384)(H2,299,385)(H2,300,386)(H,302,312)(H,303,420)(H,304,422)(H,305,421)(H,306,423)(H,307,425)(H,308,424)(H,309,426)(H,310,427)(H,311,465)(H,313,387)(H,314,390)(H,315,389)(H,316,388)(H,317,391)(H,318,392)(H,319,393)(H,320,394)(H,321,430)(H,322,445)(H,323,456)(H,324,433)(H,325,432)(H,326,446)(H,327,442)(H,328,461)(H,329,462)(H,330,470)(H,331,463)(H,332,439)(H,333,443)(H,334,447)(H,335,457)(H,336,434)(H,337,449)(H,338,455)(H,339,428)(H,340,431)(H,341,444)(H,342,453)(H,343,448)(H,344,454)(H,345,469)(H,346,466)(H,347,471)(H,348,436)(H,349,435)(H,350,429)(H,351,437)(H,352,441)(H,353,440)(H,354,450)(H,355,467)(H,356,395)(H,357,452)(H,358,458)(H,359,464)(H,360,459)(H,361,438)(H,362,451)(H,363,460)(H,364,468)(H,396,397)(H,398,399)(H,400,401)(H,402,403)(H,404,405)(H,406,407)(H,408,409)(H,410,411)(H,412,413)(H,414,415)(H,416,417)(H,418,419)(H,475,476)(H,477,478,479)/t133-,134-,135+,136+,137+,138+,145-,146-,147-,148-,149-,150-,151-,152-,153-,154-,155-,156-,157-,158-,159-,160-,161-,162-,163-,164-,165-,166-,167-,168-,169-,170-,171-,172-,173-,174-,175-,176-,177-,178-,179-,180-,181-,182-,183-,184-,185-,186-,187-,188-,189-,190-,222-,223-,224-,225-,226-,227-,228-,229-,230-,231-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQPDUTSPKFMPDP-OUMQNGNKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC2C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)C(C)C)CC(=O)N)CO)CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C3CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)N3)CC(C)C)CC(=O)N)CCC(=O)N)CO)CCC(=O)O)C(C)O)NC(=O)C(CC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(C(C)C)NC(=O)C(C(C)C)N)C(=O)N1)CCCCN)CC(=O)N)CCC(=O)N)C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NCC(=O)NC(C(C)O)C(=O)N5CCCC5C(=O)NC(CCCCN)C(=O)N6CCCC6C(=O)NC(CCC(=O)N)C(=O)NC(CO)C(=O)NC(CC7=CN=CN7)C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)O)C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(CC8=CC=CC=C8)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)CC)C(=O)N9CCCC9C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=C(C=C1)OS(=O)(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)O)CCC(=O)N)CC(=O)N)CCCCN)CCC(=O)O)CC(=O)O)CO)CC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@H]2C(=O)NCC(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2)C(C)C)CC(=O)N)CO)CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]3CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N3)CC(C)C)CC(=O)N)CCC(=O)N)CO)CCC(=O)O)[C@@H](C)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N)C(=O)N1)CCCCN)CC(=O)N)CCC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)NCC(=O)N[C@@H]([C@@H](C)O)C(=O)N5CCC[C@H]5C(=O)N[C@@H](CCCCN)C(=O)N6CCC[C@H]6C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC7=CN=CN7)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC8=CC=CC=C8)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N9CCC[C@H]9C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CC=C(C=C1)OS(=O)(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)O)CCC(=O)N)CC(=O)N)CCCCN)CCC(=O)O)CC(=O)O)CO)CC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C287H440N80O113S7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
7044 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
8001-27-2 | |
| Record name | Hirudin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0008001272 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hirudin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.344 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![diazanium;[(2R)-3-[12-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]dodecanoyloxy]-2-hydroxypropyl] phosphate](/img/structure/B6596202.png)

![S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] octanethioate;azane](/img/structure/B6596222.png)
![S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] decanethioate;azane](/img/structure/B6596224.png)
![S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] tetradecanethioate;azane](/img/structure/B6596235.png)
![triazanium;[(2R,3R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[(3R)-3-hydroxy-2,2-dimethyl-4-[[3-(2-octadecanoylsulfanylethylamino)-3-oxopropyl]amino]-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate](/img/structure/B6596246.png)
![S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (Z)-octadec-9-enethioate;azane](/img/structure/B6596254.png)

![triazanium;[(2R,3R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[(3R)-3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-(2-tetracosanoylsulfanylethylamino)propyl]amino]butoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate](/img/structure/B6596266.png)


![2-ethylhexyl 2-[(3,5-ditert-butyl-4-hydroxyphenyl)methylsulfanyl]acetate](/img/structure/B6596294.png)


